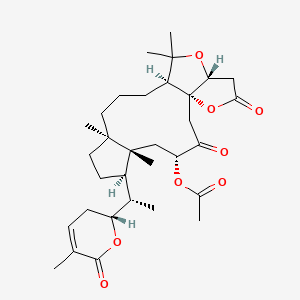

kadsuphilactone A

Description

Properties

Molecular Formula |

C32H46O8 |

|---|---|

Molecular Weight |

558.7 g/mol |

IUPAC Name |

[(1R,4R,6R,7R,10R,14S,17R)-6,10,15,15-tetramethyl-7-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-3,19-dioxo-16,20-dioxatetracyclo[12.6.0.01,17.06,10]icosan-4-yl] acetate |

InChI |

InChI=1S/C32H46O8/c1-18-10-11-23(38-28(18)36)19(2)21-12-14-30(6)13-8-9-25-29(4,5)39-26-15-27(35)40-32(25,26)16-22(34)24(37-20(3)33)17-31(21,30)7/h10,19,21,23-26H,8-9,11-17H2,1-7H3/t19-,21+,23+,24+,25-,26+,30+,31+,32+/m0/s1 |

InChI Key |

IEYGQBBBTJYWPM-ZYFNSNFLSA-N |

Isomeric SMILES |

CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(C[C@H](C(=O)C[C@@]45[C@@H](CCC3)C(O[C@@H]4CC(=O)O5)(C)C)OC(=O)C)C)C |

Canonical SMILES |

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CC(C(=O)CC45C(CCC3)C(OC4CC(=O)O5)(C)C)OC(=O)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Kadsuphilactone A is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extensive spectroscopic methods, including two-dimensional nuclear magnetic resonance techniques, and is confirmed by X-ray crystallographic analysis .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from the Kadsura philippinensis plant.

Chemical Reactions Analysis

Types of Reactions: Kadsuphilactone A, like many triterpenoids, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. specific details on the reactions of this compound are limited.

Common Reagents and Conditions: The common reagents and conditions for reactions involving triterpenoids like this compound typically include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for substitution reactions.

Major Products Formed: The major products formed from reactions involving this compound would depend on the specific reaction conditions and reagents used. Detailed studies on the reaction products of this compound are not extensively documented.

Scientific Research Applications

Kadsuphilactone A has been studied for its potential biological activities, particularly its cytotoxic effects on cancer cells. Research has shown that similar compounds, such as kadsuphilactone B, exhibit significant cytotoxic activity and induce apoptotic cell death in human cancer cells

Mechanism of Action

studies on similar compounds like kadsuphilactone B indicate that these compounds can induce apoptosis in cancer cells by activating caspase enzymes and modulating the expression of B cell lymphoma 2 family proteins . It is likely that kadsuphilactone A exerts its effects through similar molecular pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Kadsuphilactone A and its analogs exhibit diverse structural frameworks, influencing their bioactivity:

Key Observations :

- This compound and B differ in carbon count (C-30 vs. C-29) and functionalization. Kadsuphilactone B’s nortriterpenoid nature enhances its interaction with apoptotic proteins .

- Kadcoccilactones and schisanlactones share oxidative modifications but lack the lactone ring diversity seen in kadsuphilactones .

Bioactivity and Mechanisms

Anticancer Activity

- Kadsuphilactone B : Demonstrates potent cytotoxicity in ovarian cancer cells (A2780, Ishikawa) with IC₅₀ values <25 µM. Mechanisms include caspase-3/8/9 activation, PARP cleavage, and modulation of Bcl-2 family proteins and MAPK pathways .

- Methyl Lucidone: A non-triterpenoid comparator, shows IC₅₀ values of 33.3–60.7 µM in ovarian cancer cells via caspase-3/9 activation .

Antiviral Activity

- Kadsuphilactone B: No reported antiviral activity.

Other Activities

Mechanistic Divergence

- Apoptotic Pathways : Kadsuphilactone B upregulates pro-apoptotic Bax, downregulates Bcl-2, and activates MAPKs (JNK, ERK, p38), whereas schisanlactones primarily target STAT3 pathways .

- Structural-Activity Relationships: The lactone rings in kadsuphilactones enhance membrane permeability and protein binding compared to non-lactonized triterpenoids like cycloartenone .

Q & A

Q. How is kadsuphilactone A isolated and structurally characterized from its natural source?

this compound is isolated from the plant Kadsura philippinensis using chromatographic techniques such as column chromatography and HPLC. Structural elucidation involves spectroscopic methods:

- 1D/2D NMR for determining carbon-hydrogen frameworks and stereochemistry.

- High-resolution mass spectrometry (HR-MS) for molecular formula validation.

Q. What experimental models are commonly used to evaluate the bioactivity of this compound?

In vitro cytotoxicity assays are standard:

- Cell lines : Ovarian cancer models (e.g., A2780, SKOV-3) are prioritized based on structural analogs like kadsuphilactone B .

- Dose-response curves : IC50 values are calculated using MTT or resazurin assays over 48–72 hours.

- Controls : Include positive controls (e.g., cisplatin) and vehicle-treated cells to validate assay conditions.

Q. What analytical techniques ensure purity and identity of synthesized or isolated this compound?

- Purity : HPLC with UV/ELSD detection (≥95% purity threshold).

- Stability : Monitor degradation via LC-MS under varying pH/temperature conditions.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across studies?

- Comparative meta-analysis : Normalize data using relative IC50 values and adjust for variables like cell passage number, serum concentration, and incubation time.

- Mechanistic validation : Replicate apoptosis assays (e.g., caspase-3/9 activation, PARP cleavage) to confirm consistency with cytotoxic effects observed in analogs such as kadsuphilactone B .

- Statistical rigor : Apply ANOVA with post-hoc tests to assess inter-study variability.

Q. What strategies are recommended for elucidating the mechanism of action of this compound in cancer cells?

A multi-omics approach is advised:

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., Bcl-2 family regulators).

- Proteomics : SILAC or TMT labeling to quantify apoptosis-related proteins (e.g., cytochrome c release).

- Pathway inhibition : Use pharmacological inhibitors (e.g., Z-VAD-FMK for caspases) to confirm mechanistic dependencies .

Q. How should researchers design experiments to assess the selectivity of this compound between cancerous and non-cancerous cells?

- Cell panels : Test cytotoxicity across diverse cell lines (e.g., HEK293 for non-cancerous controls).

- Therapeutic index (TI) : Calculate TI as .

- Toxicity profiling : Conduct hemolysis assays and mitochondrial toxicity tests (e.g., JC-1 staining) .

Q. What methodologies are critical for validating the in vivo efficacy of this compound?

- Animal models : Use xenograft mice implanted with human cancer cells (e.g., A2780).

- Dosing regimen : Optimize pharmacokinetics via intravenous/oral administration; monitor plasma half-life using LC-MS/MS.

- Biomarkers : Measure serum ALT/AST for hepatotoxicity and tumor volume reduction via caliper measurements .

Methodological and Reproducibility Considerations

Q. What best practices ensure reproducibility in structural studies of this compound?

- Data transparency : Deposit raw NMR, X-ray, and MS data in public repositories (e.g., Cambridge Structural Database).

- Independent validation : Collaborate with third-party labs to replicate spectral assignments.

Q. How should researchers address gaps in mechanistic data for this compound compared to its analogs?

- Structure-activity relationship (SAR) studies : Synthesize derivatives with modified lactone rings or side chains.

- Computational modeling : Use molecular docking to predict target binding (e.g., Bcl-2 or MAPK pathways) .

- Cross-referencing : Compare bioactivity datasets with structurally related compounds like methyl lucidone .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects in this compound studies?

- Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).

- Error propagation : Calculate confidence intervals for IC50 values via bootstrap resampling.

- Multiplicity correction : Apply Benjamini-Hochberg adjustments for high-throughput screening data .

Data Reporting and Academic Standards

Q. How to contextualize findings on this compound within existing literature?

- Comparative tables : Tabulate IC50 values, mechanisms, and model systems for all reported triterpenoids.

- Critical discussion : Highlight discrepancies in bioactivity (e.g., cell line-specific effects) and propose hypotheses (e.g., metabolic activation differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.